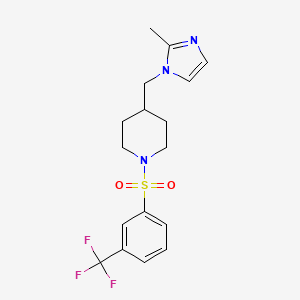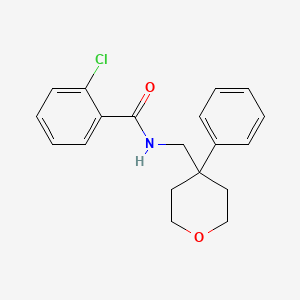![molecular formula C19H18N6O B2369704 1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799833-09-3](/img/structure/B2369704.png)
1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It’s a part of many drugs currently used as antibiotics in the market, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .
Synthesis Analysis
Quinoxalines can be synthesized by adopting green chemistry principles . They can be formed by condensing ortho-diamines with 1,2-diketones . The parent substance of the group, quinoxaline, results when glyoxal is condensed with 1,2-diaminobenzene .Molecular Structure Analysis
Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine and cinnoline .Chemical Reactions Analysis
Quinoxalines can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical And Chemical Properties Analysis
Quinoxaline is a colorless oil that melts just above room temperature . More specific physical and chemical properties of “1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” are not available in the literature I have access to.科学的研究の応用
Sustainable Synthesis of Heterocycles
This compound falls within a broader class of molecules involved in sustainable chemical synthesis. Mastalir et al. (2016) demonstrated an environmentally benign synthesis of substituted quinolines and pyrimidines using a sequence of dehydrogenation and condensation steps catalyzed by a manganese PNP pincer complex. This method emphasizes high atom efficiency and the selective formation of C-C and C-N bonds, releasing hydrogen and water as by-products and achieving yields up to 91% for quinolines and 90% for pyrimidines (Mastalir et al., 2016).
Quinoxaline Derivatives Synthesis
Bismuth(III)-catalyzed synthesis of 2,3-disubstituted quinoxalines in water was explored by Yadav et al. (2008), showcasing a mild, high-yield cyclocondensation of arene-1,2-diamines with 1,2-dicarbonyls. This process also extends to pyrido[2,3-b]pyrazine derivatives under similar conditions, underscoring the versatility and efficiency of this approach (Yadav et al., 2008).
Polymers with Quinoxaline Moieties
Patil et al. (2011) focused on the development of new polymers incorporating quinoxaline moieties. They synthesized polyamides by polycondensation of a quinoxaline-containing aromatic diamine with various diacids. These polymers were characterized for their solubility, thermal properties, and amorphous nature, indicating their potential for high-performance applications (Patil et al., 2011).
Antimycobacterial Activity
New pyrrolo[1,2-a]quinoxaline-carboxylic acid hydrazide derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, with compounds showing significant activity at low concentrations. This research, conducted by Guillon et al. (2004), suggests the potential of quinoxaline derivatives in developing new antimycobacterial agents (Guillon et al., 2004).
Antimicrobial Activity Study
Vieira et al. (2014) explored the antimicrobial activity of quinoxaline 1,4-dioxide and its derivatives against various bacterial and yeast strains. This study highlighted the potential of quinoxaline derivatives as new drugs for chemotherapy, given their low minimum inhibitory concentrations and significant strain elimination, pointing towards a promising avenue for antibiotic development (Vieira et al., 2014).
将来の方向性
作用機序
Target of Action
Quinoxalines, a class of n-heterocyclic compounds, are known to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, causing changes that result in their various pharmacological effects .
Biochemical Pathways
Quinoxaline derivatives are known to interact with various biochemical pathways, leading to their downstream effects .
Result of Action
Quinoxaline derivatives are known to have various effects at the molecular and cellular level, contributing to their pharmacological properties .
特性
IUPAC Name |
1,2-diamino-N-[(4-methylphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-11-6-8-12(9-7-11)10-22-19(26)15-16-18(25(21)17(15)20)24-14-5-3-2-4-13(14)23-16/h2-9H,10,20-21H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJJGBIPNIYEHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-diamino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2369623.png)

![Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2369625.png)


![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2369630.png)
![4-[[(E)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enoyl]amino]benzoic Acid](/img/structure/B2369631.png)
![4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine](/img/structure/B2369634.png)


![(E)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile](/img/structure/B2369637.png)
![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2369638.png)
![(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-one](/img/structure/B2369643.png)
![4-[(Azetidin-1-yl)methyl]oxan-4-ol](/img/structure/B2369644.png)